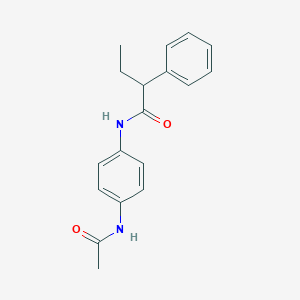
N-(4-acetamidophenyl)-2-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamidophenyl)-2-phenylbutanamide, also known as flurbiprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used in the treatment of various inflammatory conditions. It was first synthesized in 1969 by the pharmaceutical company Boots Group, and it has since been approved for use in several countries around the world.
作用机制
Flurbiprofen works by inhibiting the production of prostaglandins, which are inflammatory mediators that cause pain and swelling. It does this by blocking the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Flurbiprofen is a nonselective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes.
Biochemical and Physiological Effects
Flurbiprofen has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever. It also has anticoagulant properties, which can help prevent blood clots. Moreover, N-(4-acetamidophenyl)-2-phenylbutanamide has been shown to have antioxidant properties, which can help protect against oxidative stress.
实验室实验的优点和局限性
Flurbiprofen has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Moreover, it has a well-established mechanism of action and has been extensively studied, making it a reliable tool for research. However, N-(4-acetamidophenyl)-2-phenylbutanamide also has some limitations. It can cause gastrointestinal side effects such as stomach ulcers and bleeding. Moreover, it can interact with other medications, making it important to carefully consider its use in lab experiments.
未来方向
There are several future directions for research on N-(4-acetamidophenyl)-2-phenylbutanamide. One area of research is its potential use in the treatment of Alzheimer's disease. Flurbiprofen has been found to inhibit the production of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. Moreover, research has shown that this compound can improve cognitive function in patients with Alzheimer's disease. Another area of research is the development of more selective COX inhibitors, which could potentially reduce the risk of gastrointestinal side effects associated with nonselective COX inhibitors like this compound.
Conclusion
In conclusion, this compound is a nonsteroidal anti-inflammatory drug that has been widely used in the treatment of various inflammatory conditions. It works by inhibiting the production of prostaglandins, which are inflammatory mediators that cause pain and swelling. Flurbiprofen has several biochemical and physiological effects, including reducing inflammation, pain, and fever, and has potential in the treatment of Alzheimer's disease. While it has advantages for lab experiments, it also has limitations, including the risk of gastrointestinal side effects. Future research on this compound could lead to new treatments for inflammatory conditions and Alzheimer's disease.
合成方法
Flurbiprofen can be synthesized through a multistep process that involves the reaction of 4-aminophenol with ethyl acetoacetate to form 4-acetamidophenyl-2-butenoic acid. This intermediate is then reacted with phenylmagnesium bromide to form N-(4-acetamidophenyl)-2-phenylbutanamide. The final product is obtained through recrystallization and purification processes.
科学研究应用
Flurbiprofen has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, and menstrual pain. Moreover, N-(4-acetamidophenyl)-2-phenylbutanamide has been shown to have potential in the treatment of Alzheimer's disease, as it has been found to inhibit the production of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
属性
分子式 |
C18H20N2O2 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC 名称 |
N-(4-acetamidophenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C18H20N2O2/c1-3-17(14-7-5-4-6-8-14)18(22)20-16-11-9-15(10-12-16)19-13(2)21/h4-12,17H,3H2,1-2H3,(H,19,21)(H,20,22) |
InChI 键 |
FDACPLQGYOKETO-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
规范 SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297024.png)

![2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297026.png)
![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297031.png)
![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)(1-naphthyl)amino]acetamide](/img/structure/B297033.png)
![2-{5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}-N-(2-isopropylphenyl)acetamide](/img/structure/B297034.png)
![N-(2-chlorobenzyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297035.png)
![2-({[2,4-dichloro(phenylsulfonyl)anilino]acetyl}amino)-N-isobutylbenzamide](/img/structure/B297037.png)
![N-isobutyl-2-({[4-isopropyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B297038.png)
![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B297039.png)
![N-(4-ethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B297040.png)
![4-methoxy-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B297043.png)
![4-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B297044.png)
amino]acetamide](/img/structure/B297049.png)
